4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a thieno[2,3-d]pyrimidine core structure substituted with a benzhydrylsulfanyl group at the 4-position and two methyl groups at the 5 and 6 positions. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and β-diketones under acidic or basic conditions.
Introduction of the Benzhydrylsulfanyl Group: The benzhydrylsulfanyl group can be introduced via nucleophilic substitution reactions using benzhydryl chloride and a suitable thiol precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzhydrylsulfanyl group or to modify other functional groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzhydryl chloride, methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-benzhydrylated products, reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. As a receptor modulator, it may interact with specific receptors on cell surfaces, altering signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: The parent compound without the benzhydrylsulfanyl and methyl substitutions.
4-(Benzhydrylsulfanyl)thieno[2,3-d]pyrimidine: Similar structure but without the methyl groups.
5,6-Dimethylthieno[2,3-d]pyrimidine: Similar structure but without the benzhydrylsulfanyl group.
Uniqueness
4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to the presence of both the benzhydrylsulfanyl group and the methyl groups, which may confer specific biological activities and chemical properties not observed in the similar compounds listed above. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-benzhydrylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2S2/c1-14-15(2)24-20-18(14)21(23-13-22-20)25-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXZHHWBXGMNCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SC(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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